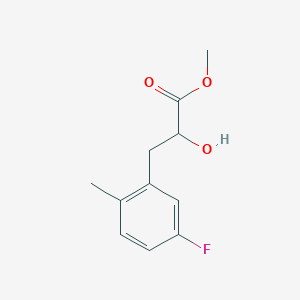![molecular formula C8H11ClN2S B13476905 4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine](/img/structure/B13476905.png)
4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 6th position, and a 2-(methylsulfanyl)ethyl group at the 2nd position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine with ethyl acetoacetate and phosphorus oxychloride. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrimidine ring or the substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor in the synthesis of bioactive compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential antiviral and anticancer activities.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-methyl-2-(methylthio)pyrimidine: Similar structure but lacks the 2-(methylsulfanyl)ethyl group.
4-Chloro-5-methyl-2-(methylthio)pyrimidine: Similar structure with a different substitution pattern.
4-Methyl-2-(methylthio)pyrimidine: Lacks the chlorine atom and has a different substitution pattern.
Uniqueness
4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, a methyl group, and a 2-(methylsulfanyl)ethyl group makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H11ClN2S |
|---|---|
Peso molecular |
202.71 g/mol |
Nombre IUPAC |
4-chloro-6-methyl-2-(2-methylsulfanylethyl)pyrimidine |
InChI |
InChI=1S/C8H11ClN2S/c1-6-5-7(9)11-8(10-6)3-4-12-2/h5H,3-4H2,1-2H3 |
Clave InChI |
HFYUDPXAXDBACD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)CCSC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


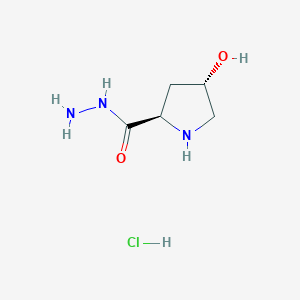
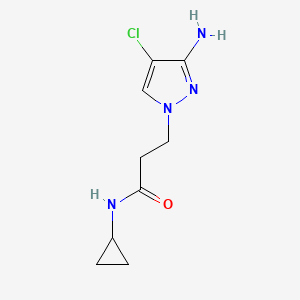
![(2,6-Dioxaspiro[4.5]decan-7-YL)methanamine](/img/structure/B13476832.png)
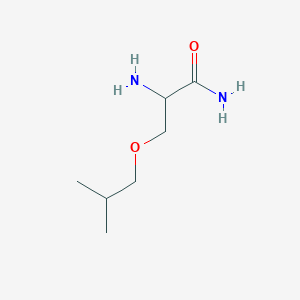
![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carbaldehyde](/img/structure/B13476852.png)
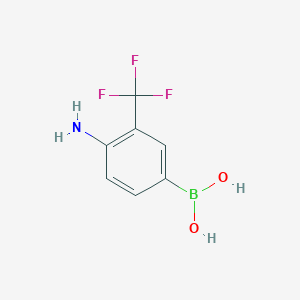
![3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine](/img/structure/B13476859.png)

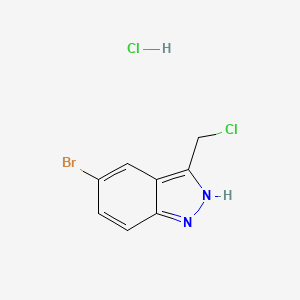
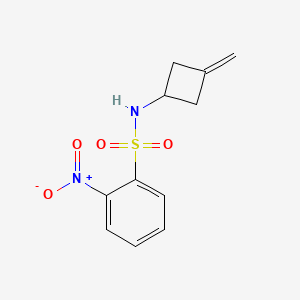
![9-[(Tert-butoxy)carbonyl]-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13476914.png)
